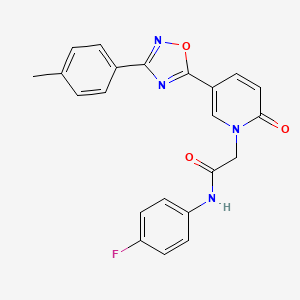
N-(4-fluorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring, an oxadiazole moiety, and a fluorophenyl group, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.63 |
| Compound B | A549 (Lung Cancer) | 12.34 |
| N-(4-fluorophenyl)-2-(...) | HeLa (Cervical Cancer) | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds with lower IC50 values are generally more potent.
The mechanism through which N-(4-fluorophenyl)-2-(...) exerts its biological activity may involve the induction of apoptosis in cancer cells. This is supported by findings that similar compounds increase p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death . Molecular docking studies suggest that these compounds interact with specific protein targets involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
In addition to anticancer properties, some studies have indicated potential antimicrobial activity associated with oxadiazole derivatives. For example, hydrazinecarboxamides related to this compound have shown promise as antimicrobial agents . The biological evaluation revealed effective inhibition against various bacterial strains.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 32 |
| Compound D | S. aureus | 16 |
| N-(4-fluorophenyl)-2-(...) | TBD | TBD |
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer activities. The study found that modifications in the substituent groups significantly affected the biological activity and selectivity towards cancer cells. The introduction of electron-withdrawing groups (EWGs) in the phenyl ring improved the potency against MCF-7 cells .
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWYUGIPTNVMHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













